N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound that features a naphthalene moiety linked to an indazole ring through a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of naphthalen-2-yl ethylidene with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The naphthalene and indazole moieties can bind to various receptors or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl ethylidene derivatives: Compounds with similar naphthalene structures.
Indazole carbohydrazides: Molecules featuring the indazole and carbohydrazide moieties.
Uniqueness
N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific combination of naphthalene and indazole structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(E)-1-naphthalen-2-ylethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-13(15-11-10-14-6-2-3-7-16(14)12-15)21-24-20(25)19-17-8-4-5-9-18(17)22-23-19/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,22,23)(H,24,25)/b21-13+ |
InChI Key |
HBUFCPYXEWJTTC-FYJGNVAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC2=C1CCCC2)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=NNC2=C1CCCC2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.